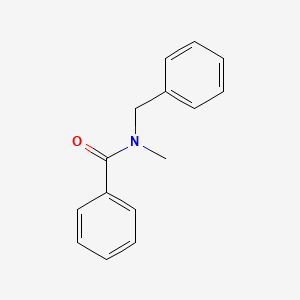

N-benzyl-N-methyl-benzamide

Description

N-Benzyl-N-methyl-benzamide (C₁₅H₁₅NO; molecular weight: 225.29 g/mol) is a benzamide derivative featuring a benzamide core substituted with a benzyl group and a methyl group on the nitrogen atom. Its IUPAC name is N-benzyl-N-methylbenzamide, and its structure is characterized by the presence of aromatic rings and alkyl substituents, which influence its physicochemical and biological properties . This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. Computational data from Cheméo (2023) provide key thermodynamic parameters, such as a logP (octanol/water partition coefficient) of 2.82 and a melting point estimated via Joback method at 89.4°C, indicating moderate lipophilicity and solid-state stability .

Properties

CAS No. |

61802-83-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-benzyl-N-methylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

InChI Key |

UMDIHTNTVUNIDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylbenzylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Another method involves the use of N-methylbenzamide and benzyl bromide in the presence of a base like sodium hydride. This reaction also proceeds under mild conditions and can be carried out in an organic solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of N-benzyl-N-methylbenzamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

Oxidation: N-benzyl-N-methylbenzamide N-oxide.

Reduction: N-benzyl-N-methylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Table 2: Property Comparison Based on Computational and Experimental Data

Key Observations:

Lipophilicity : The addition of a methyl group in this compound reduces logP compared to N-benzylbenzamide, suggesting improved aqueous solubility .

Substituent Effects : The methoxymethyl group in N-(Methoxymethyl)-N-methylbenzamide enhances polarity, making it more suitable for reactions requiring polar aprotic solvents .

Critical Analysis of Divergent Data

- Thermodynamic Data : Cheméo’s calculated melting point (89.4°C) for this compound conflicts with experimental data for simpler analogs (e.g., N-benzylbenzamide melts at 95–97°C ). This discrepancy highlights the need for experimental validation .

- Biological Activity: While attributes neuroleptic activity to this compound, other benzamides like N-(3-amino-4-methylphenyl)benzamide show distinct antibacterial profiles , emphasizing substituent-driven diversity.

Biological Activity

N-benzyl-N-methyl-benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of both benzyl and methyl groups attached to the nitrogen atom of the amide functional group. This unique structure contributes to its distinct chemical properties and biological activities.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, which is significant in therapeutic contexts. The compound's mechanism involves binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This property is particularly relevant in drug development for conditions where enzyme inhibition is beneficial.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, showing activity against various bacterial strains. A study highlighted its effectiveness as a direct inhibitor of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis (M. tuberculosis), thus offering a potential avenue for treating drug-resistant tuberculosis strains .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Binding: The compound binds to specific enzymes, inhibiting their function.

- Target Engagement: It directly engages with target proteins, such as InhA, circumventing resistance mechanisms associated with traditional antibiotics like isoniazid .

Case Studies

- Antitubercular Activity : A novel family of compounds based on this compound showed promising results against drug-resistant M. tuberculosis strains. These compounds were potent inhibitors of InhA and demonstrated efficacy without requiring activation by KatG, unlike conventional treatments .

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic and anti-inflammatory properties, making them candidates for further investigation in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-methylbenzamide | Methyl group only | Limited activity |

| N-benzylbenzamide | Benzyl group only | Moderate activity |

| This compound | Both benzyl and methyl groups | Enhanced enzyme inhibition |

The dual substitution in this compound enhances its steric hindrance and electronic properties, influencing its reactivity and biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.